7-[2-羟基-3-(2-甲基-1H-1,3-苯并二唑-1-基)丙氧基]-1H,2H,3H,4H-环戊[c]色满-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds like the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements . They are often used in the development of pharmaceuticals and exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of heterocyclic compounds can be complex and varies greatly depending on the specific compound. It often involves multiple steps and the use of various reagents .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions involving heterocyclic compounds can be quite diverse, depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can be determined through a variety of experimental techniques .科学研究应用
Drug Discovery and Development
The imidazole ring present in VU0606096-1 is a common feature in many pharmaceuticals due to its resemblance to the histidine residue in enzymes and proteins . This structural similarity allows compounds like VU0606096-1 to potentially interact with biological targets, making them valuable in drug discovery, particularly for diseases where modulation of protein-protein interactions is crucial.
Biological Activity Screening
Compounds with benzimidazole derivatives, such as VU0606096-1, are often screened for various biological activities. They can be used in assays to determine their efficacy as antimicrobial, antiviral, or antitumor agents . The specific structure of VU0606096-1 could be of interest in screening for new treatments for cancer or infectious diseases.
Material Science
The chromene component of VU0606096-1 suggests potential applications in material science. Chromenes are known for their electro-optical properties and could be used in the development of new materials for electronics or photonics applications .
作用机制
Target of Action
The primary target of VU0606096-1 is currently under investigation. It is known that the compound contains abenzimidazole moiety , a heterocyclic aromatic organic compound. Benzimidazole derivatives have been found to exhibit a wide range of biological activities and are key components in functional molecules used in various applications .
Mode of Action
The presence of the benzimidazole moiety suggests that it might interact with biological targets in a manner similar to other benzimidazole derivatives . These compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a diverse range of biochemical pathways due to their versatile chemical structure . They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that benzimidazole derivatives can exhibit a wide range of pharmacokinetic properties, depending on their specific chemical structure .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, suggesting that vu0606096-1 may also have diverse effects at the molecular and cellular level .
安全和危害
未来方向
属性
IUPAC Name |
7-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-14-24-20-7-2-3-8-21(20)25(14)12-15(26)13-28-16-9-10-18-17-5-4-6-19(17)23(27)29-22(18)11-16/h2-3,7-11,15,26H,4-6,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWNEDZNLKYTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC4=C(C=C3)C5=C(CCC5)C(=O)O4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。